For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Cyclononanone
Introduction
Cyclononanone (CAS No: 3350-30-9) is a cyclic ketone with a nine-membered carbon ring.[1][2][3] Its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis, fragrance development, and materials science. This document provides a comprehensive overview of the core physical properties of cyclononanone, detailed experimental methodologies for their determination, and a generalized workflow for its characterization.
Core Physical and Chemical Properties
The fundamental identifiers and properties of cyclononanone are summarized below. These values are critical for its handling, application, and further development in research and industrial settings.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₉H₁₆O | [1][3][4][5] | |
| Molecular Weight | 140.22 g/mol | [1][4][5] | |
| Appearance | Liquid | At room temperature. | |
| Melting Point | 24-26 °C | (lit.) | [2] |
| Boiling Point | 95-97 °C | at 18 mmHg (lit.) | [2] |
| Density | 0.959 g/mL | at 25 °C (lit.) | [2][6] |
| Refractive Index | 1.477 | at 20 °C (lit.) | [2] |
| Flash Point | 150 °F (65.56 °C) | [2][6] | |
| Water Solubility | 503.8 mg/L | at 25 °C (estimated) | [6] |
| CAS Number | 3350-30-9 | [1][2][3] | |
| InChIKey | BAUZLFKYYIVGPM-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
The determination of the physical properties of a compound like cyclononanone requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.
Purification of Cyclononanone
High purity is essential for accurate physical property measurement. A common method involves derivatization and regeneration.[2][7]
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Protocol: Purification via Semicarbazone Derivative
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Semicarbazone Formation: React crude cyclononanone with semicarbazide (B1199961) hydrochloride and a base (e.g., sodium acetate) in an aqueous ethanol (B145695) solution. The resulting semicarbazone derivative precipitates out of the solution.
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Crystallization: Recrystallize the crude semicarbazone from a suitable solvent, such as 90% methanol, to achieve high purity.[2][7] The melting point of the semicarbazone is reported as 179.5-180.5 °C.[2][7]
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Regeneration of Ketone: Regenerate the pure cyclononanone from its semicarbazone by steam distillation. This is achieved by heating a mixture of the purified semicarbazone with a mild acid, such as phthalic anhydride, in water.[2][7]
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Extraction: Collect the distillate, which contains the purified cyclononanone. Extract the ketone from the aqueous distillate using a suitable organic solvent like diethyl ether.
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Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified cyclononanone.[2][7]
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Final Purification: For exacting standards, the ketone can be further purified by repeated sublimation under reduced pressure (0.05-0.1 mm).[2][7]
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Determination of Melting and Boiling Points
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Melting Point Protocol (Capillary Method):
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A small, dried sample of solid cyclononanone is packed into a capillary tube.
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The tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
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The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For cyclononanone, this is expected to be in the 24-26 °C range.[2]
-
-
Boiling Point Protocol (Distillation under Reduced Pressure):
-
Due to its relatively high boiling point at atmospheric pressure, the boiling point of cyclononanone is typically measured under reduced pressure to prevent decomposition.
-
The purified liquid is placed in a distillation flask connected to a vacuum source and a manometer.
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The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., when the liquid actively boils and condenses) is recorded along with the corresponding pressure. The reported value is 95-97 °C at 18 mmHg.[2]
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Spectroscopic Analysis for Structural Verification
Spectroscopic methods are indispensable for confirming the molecular structure of cyclononanone.
-
Infrared (IR) Spectroscopy:
-
Methodology: A sample is exposed to infrared radiation. The carbonyl group (C=O) of the ketone will absorb strongly at a characteristic frequency.
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Expected Result: For cyclononanone, a strong absorption peak is expected in the carbonyl region of the IR spectrum, typically around 1700-1725 cm⁻¹.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: ¹H and ¹³C NMR spectra are obtained by placing the sample in a strong magnetic field and irradiating it with radio waves. The resulting spectra provide detailed information about the hydrogen and carbon environments in the molecule.
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Expected Result: The ¹H NMR spectrum will show signals corresponding to the protons on the carbon atoms of the ring. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (downfield, ~200-220 ppm) and other signals for the aliphatic carbons in the ring.
-
-
Mass Spectrometry (MS):
-
Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8]
-
Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of cyclononanone (m/z ≈ 140).[3] The fragmentation pattern provides additional structural information.
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Logical & Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chemical compound such as cyclononanone. This logical progression ensures that the material is pure before its physical and structural properties are determined.
References
- 1. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLONONANONE CAS#: 3350-30-9 [amp.chemicalbook.com]
- 3. Cyclononanone [webbook.nist.gov]
- 4. Compound: CYCLONONANONE (CHEMBL276087) - ChEMBL [ebi.ac.uk]
- 5. scbt.com [scbt.com]
- 6. cyclononanone, 3350-30-9 [thegoodscentscompany.com]
- 7. CYCLONONANONE | 3350-30-9 [chemicalbook.com]
- 8. PubChemLite - Cyclononanone (C9H16O) [pubchemlite.lcsb.uni.lu]
